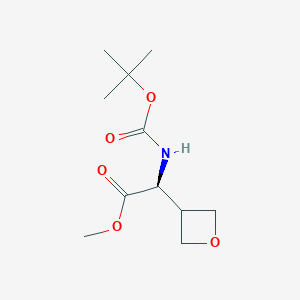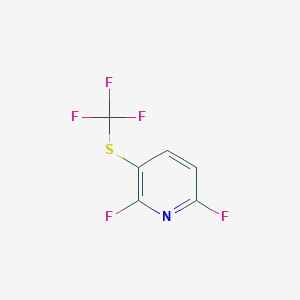
Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-(tert-butoxycarbonylamino)-2-(oxetan-3-yl)acetate, 95% (MTBA) is an organic compound that is widely used in scientific research. It is a versatile and useful reagent for many chemical and biochemical reactions. MTBA has many applications in the laboratory, and its properties make it an ideal reagent in organic synthesis.
作用機序
MTBA acts as a leaving group in organic synthesis. It is a nucleophilic reagent and reacts with electrophiles to form new covalent bonds. The reaction is reversible and can be used to synthesize a variety of compounds. The reaction is also used in the synthesis of peptides, proteins, and other organic compounds.
Biochemical and Physiological Effects
MTBA has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have an inhibitory effect on the production of nitric oxide, a compound involved in inflammation. In addition, MTBA has been shown to reduce the activity of enzymes involved in the production of free radicals.
実験室実験の利点と制限
MTBA has a number of advantages and limitations for laboratory experiments. One advantage is that it is a stable reagent and is not easily degraded. It is also highly soluble in a variety of organic solvents, making it ideal for use in a variety of laboratory applications. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that MTBA is a toxic compound and should be handled with care.
将来の方向性
There are a number of potential future directions for MTBA. One potential direction is the development of new synthetic methods for its use in the synthesis of peptides, proteins, and other organic compounds. In addition, further research could be conducted to explore its potential for use in drug discovery and development. Finally, further studies could be conducted to explore its potential uses in the synthesis of polymers materials and in the production of nanomaterials.
合成法
MTBA is synthesized through a process known as the Mitsunobu reaction. This reaction involves the use of a tert-butyloxycarbonyl (Boc) protecting group, an oxetan-3-yl leaving group, and a phosphine catalyst to form MTBA. The reaction is carried out in the presence of an organic solvent such as dichloromethane or dimethyl sulfoxide (DMSO). The reaction is simple and efficient, and yields high yields of MTBA.
科学的研究の応用
MTBA is used in a variety of scientific research applications. It is used for the synthesis of peptides, proteins, and other organic compounds. It is also used in the synthesis of small molecules, such as drugs and other bioactive compounds. MTBA is also used in the synthesis of nucleotides and in the synthesis of complex natural products. In addition, it is used in the preparation of organometallic compounds and in the synthesis of polymers materials.
特性
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8(9(13)15-4)7-5-16-6-7/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEKGWYJXBGAMG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1COC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1COC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)

![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)


![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)


![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)



![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)